Nicotinic acid, commonly known as niacin, is a well-established therapeutic agent used primarily for the treatment of dyslipidemias and cardiovascular diseases. Its beneficial effects on lipid profiles include the reduction of apolipoprotein B-containing lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), as well as an increase in apolipoprotein A-I-containing lipoproteins, notably high-density lipoprotein (HDL)1. Despite its long history of use, recent research has provided deeper insights into the multifaceted mechanisms of action of niacin, which extend beyond its lipid-altering capabilities to include anti-inflammatory and antiatherosclerotic properties1 2.
The applications of niacin are primarily in the field of cardiovascular health due to its potent lipid-modifying effects. It is used to manage lipid disorders by lowering LDL cholesterol and triglycerides while raising HDL cholesterol levels. The anti-inflammatory and antiatherosclerotic properties of niacin, mediated through GPR109A, have opened new avenues for its use in preventing and treating atherosclerosis. This could potentially extend to other inflammatory diseases where macrophage activation and cholesterol metabolism play a significant role1 2.
This compound can be sourced from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich, where it is available in high purity (≥97%) for research purposes . In terms of classification, it falls under the category of organic compounds known as heterocycles, specifically pyridine derivatives, which are often utilized in pharmaceuticals due to their biological activity.
The synthesis of 5-(2-Phenyleth-1-yne)nicotinic acid typically involves several steps, utilizing well-established organic chemistry techniques. One common method includes:
The molecular structure of 5-(2-Phenyleth-1-yne)nicotinic acid features:
5-(2-Phenyleth-1-yne)nicotinic acid can participate in various chemical reactions typical for carboxylic acids and alkynes:
The mechanism of action for 5-(2-Phenyleth-1-yne)nicotinic acid is primarily linked to its interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various neurological processes:
Studies have indicated that modifications in the structure of nicotinic acid derivatives can significantly alter their biological activity, making this compound a subject of interest in neuropharmacology .
The physical and chemical properties of 5-(2-Phenyleth-1-yne)nicotinic acid are critical for understanding its behavior in various applications:
5-(2-Phenyleth-1-yne)nicotinic acid has several scientific applications:
The systematic name for the compound according to International Union of Pure and Applied Chemistry conventions is 5-(2-phenylethynyl)pyridine-3-carboxylic acid. This nomenclature precisely defines the molecular architecture: a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a phenylethynyl moiety. The simplified molecular-input line-entry system string is C1=CC=C(C=C1)C#CC2=CN=CC(=C2)C(=O)O, which encodes the connectivity of all atoms. This linear notation represents the alkyne bridge between the phenyl and pyridine rings, the meta-substituted carboxylic acid on the pyridine nucleus, and the planar conjugation throughout the system [3] [4].
Elemental analysis confirms the molecular composition as C₁₄H₉NO₂, comprising fourteen carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. The calculated exact mass is 223.0633 grams per mole, while the monoisotopic mass is 223.0633 grams per mole, reflecting the absence of significant isotopic contributions. The molecular weight—determined through mass spectrometry and consistent across multiple analytical sources—is 223.23 grams per mole. This mass corresponds to the sum of atomic weights in the molecular formula, with hydrogen at 1.00794, carbon at 12.0107, nitrogen at 14.0067, and oxygen at 15.9994 grams per mole [2] [6].
X-ray diffraction studies reveal that 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid forms orthorhombic crystals when recrystallized from mixed solvents such as dichloromethane/diethyl ether. The unit cell parameters are characterized by a = 7.12 Å, b = 9.85 Å, c = 24.65 Å, with space group P2₁2₁2₁. The crystal packing exhibits strong O−H···N hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, creating dimeric pairs with an interaction distance of 2.65 Å. These dimers further stack along the crystallographic b-axis through π-π interactions (3.8 Å interplanar distance) between adjacent pyridine and phenyl rings [7].
Table 1: Crystallographic Solvent Parameters
Solvent System | Crystal System | Space Group | Unit Cell Dimensions (Å) | H-Bond Distance (Å) |
---|---|---|---|---|
Dichloromethane/Diethyl ether | Orthorhombic | P2₁2₁2₁ | a=7.12, b=9.85, c=24.65 | 2.65 |
Conformational analysis via density functional theory optimization shows the molecule adopts a near-planar arrangement with a dihedral angle of 8.5° between the pyridine and phenyl rings. This minimal torsion maximizes conjugation across the ethynyl bridge, evidenced by bond length alternation: the pyridine C5−C≡C bond measures 1.423 Å, the C≡C bond is 1.203 Å, and the phenyl C≡C−C bond is 1.410 Å. Natural bond orbital analysis confirms significant electron delocalization from the phenyl π-system to the pyridine ring through the alkyne linker, contributing to molecular rigidity [7] [8].
Table 2: Key Bond Parameters from Conformational Analysis
Bond | Length (Å) | Angle (°) | Electronic Feature |
---|---|---|---|
Pyridine-C5−C≡C | 1.423 | 122.5 | sp²-sp hybridization |
C≡C (alkyne) | 1.203 | 180.0 | Linear triple bond |
C≡C−Phenyl | 1.410 | 122.7 | sp-sp² hybridization |
O=C−O−H | 0.983 | 113.2 | Hydrogen bond donor site |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1